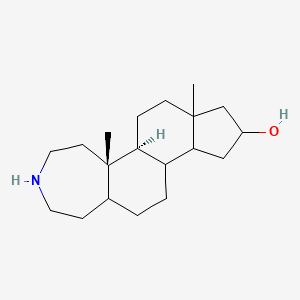

Samanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

22614-24-0 |

|---|---|

Molecular Formula |

C19H33NO |

Molecular Weight |

291.5 g/mol |

IUPAC Name |

(1S,2S)-2,16-dimethyl-5-azatetracyclo[9.7.0.02,8.012,16]octadecan-14-ol |

InChI |

InChI=1S/C19H33NO/c1-18-7-5-16-15(17(18)11-14(21)12-18)4-3-13-6-9-20-10-8-19(13,16)2/h13-17,20-21H,3-12H2,1-2H3/t13?,14?,15?,16-,17?,18?,19-/m0/s1 |

InChI Key |

SWERVVWWNZOXPV-RRTQRZKSSA-N |

SMILES |

CC12CCC3C(C1CC(C2)O)CCC4C3(CCNCC4)C |

Isomeric SMILES |

C[C@]12CCNCCC1CCC3[C@@H]2CCC4(C3CC(C4)O)C |

Canonical SMILES |

CC12CCC3C(C1CC(C2)O)CCC4C3(CCNCC4)C |

Synonyms |

samanine |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of Sotorasib (Compound X)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sotorasib (formerly AMG 510), marketed as Lumakras, represents a landmark achievement in oncology, being the first approved targeted therapy for cancers harboring the KRAS G12C mutation. For decades, KRAS was considered "undruggable" due to the absence of a well-defined binding pocket on its surface. The discovery of Sotorasib has opened a new chapter in precision medicine, offering a novel treatment option for patients with KRAS G12C-mutated non-small cell lung cancer and other solid tumors. This document provides an in-depth overview of the discovery, synthesis, and mechanism of action of Sotorasib.

Discovery of Sotorasib

The discovery of Sotorasib was the culmination of decades of research into the biology of the KRAS protein. The breakthrough came with the identification of a cryptic "switch II" pocket that is accessible in the inactive, GDP-bound state of the KRAS G12C mutant. This pocket is not present in the active, GTP-bound state of the protein.

Researchers at Amgen employed a structure-based drug design and a novel screening platform to identify small molecules that could covalently bind to the cysteine residue at position 12 of the mutated KRAS protein. This covalent interaction traps the KRAS G12C protein in its inactive state, thereby inhibiting its downstream signaling.

The initial screening efforts identified a class of compounds with a novel scaffold that could bind to the switch II pocket. Subsequent medicinal chemistry efforts focused on optimizing the potency, selectivity, and pharmacokinetic properties of these initial hits, ultimately leading to the identification of Sotorasib.

Mechanism of Action

Sotorasib is a highly selective, irreversible inhibitor of the KRAS G12C protein. It forms a covalent bond with the thiol group of the cysteine residue at position 12, which is unique to this mutant form of KRAS. This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound conformation.

By inhibiting KRAS G12C, Sotorasib blocks the downstream signaling pathways that are constitutively activated by this mutation, including the MAPK (RAS-RAF-MEK-ERK) and PI3K/AKT pathways. This leads to the inhibition of tumor cell proliferation, survival, and growth.

Quantitative Data Summary

The following tables summarize key quantitative data for Sotorasib from preclinical and clinical studies.

Table 1: In Vitro Potency of Sotorasib

| Cell Line | KRAS Mutation | IC50 (nM) |

| NCI-H358 | G12C | 7 |

| MIA PaCa-2 | G12C | 10 |

| SW1573 | G12C | 8 |

| A549 | G12S | >10,000 |

| Calu-1 | G12D | >10,000 |

Table 2: Pharmacokinetic Properties of Sotorasib in Humans (960 mg, once daily)

| Parameter | Value |

| Cmax (ng/mL) | 7,270 |

| Tmax (hr) | 1.0 |

| AUC0-24 (ng·hr/mL) | 49,800 |

| Half-life (hr) | 5.5 |

| Bioavailability | Not reported |

Table 3: Clinical Efficacy of Sotorasib in NSCLC (CodeBreaK 100 Trial)

| Parameter | Value |

| Objective Response Rate (ORR) | 37.1% |

| Disease Control Rate (DCR) | 80.6% |

| Median Progression-Free Survival (PFS) | 6.8 months |

| Median Overall Survival (OS) | 12.5 months |

Experimental Protocols

General Synthetic Scheme for Sotorasib

The synthesis of Sotorasib involves a multi-step process, with a key step being the construction of the core heterocyclic structure. While the exact process is proprietary, a plausible synthetic route based on published literature is outlined below.

Illustrative Experimental Protocol for a Key Coupling Step

This is a representative protocol based on similar chemical transformations and should not be considered the exact proprietary process.

Reaction: Suzuki Coupling to form a key biaryl intermediate.

Materials:

-

Aryl halide (1.0 eq)

-

Aryl boronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)

-

Base (e.g., K2CO3, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a flame-dried round-bottom flask, add the aryl halide, aryl boronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with nitrogen three times.

-

Add the palladium catalyst to the flask under a nitrogen atmosphere.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired biaryl intermediate.

Protocol for In Vitro Cell Proliferation Assay (MTS Assay)

Objective: To determine the IC50 of Sotorasib in cancer cell lines.

Materials:

-

KRAS G12C mutant and wild-type cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Sotorasib stock solution (e.g., 10 mM in DMSO)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96 AQueous One Solution Reagent)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of Sotorasib in complete medium.

-

Remove the old medium from the wells and add 100 µL of the Sotorasib dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for 72 hours at 37 °C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Conclusion

Sotorasib stands as a testament to the power of structure-based drug design and a deep understanding of cancer biology. Its discovery has not only provided a much-needed therapeutic option for patients with KRAS G12C-mutated cancers but has also invigorated the field of KRAS-targeted drug discovery. The methodologies and data presented here offer a glimpse into the rigorous scientific journey that led to this groundbreaking therapy. Further research is ongoing to explore the full potential of Sotorasib, both as a monotherapy and in combination with other anticancer agents.

An In-depth Technical Guide to Osimertinib (Compound X)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib (B560133), marketed under the brand name Tagrisso®, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It was specifically designed to target both EGFR TKI-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[3][4] This document provides a comprehensive overview of the chemical structure, physicochemical and biological properties, mechanism of action, and relevant experimental protocols for Osimertinib.

Chemical Structure and Physicochemical Properties

Osimertinib is a mono-anilino-pyrimidine compound.[3] Its chemical structure allows for selective and potent inhibition of mutant EGFR while sparing the wild-type form, which is believed to contribute to its favorable safety profile compared to earlier-generation TKIs.[1][5]

Chemical Name: N-(2-{2-dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide.[6]

Molecular Formula: C₂₈H₃₃N₇O₂.[7]

Table 1: Physicochemical Properties of Osimertinib

| Property | Value | Reference |

| Molecular Weight | 499.61 g/mol (free base) | [7] |

| 596.0 g/mol (mesylate salt) | [6] | |

| pKa | 9.5 (aliphatic amine), 4.4 (aniline) | [8] |

| Solubility | Slightly soluble in water (3.1 mg/mL at 37°C) | [8] |

| Soluble in DMSO (≥ 99 mg/mL) | [9] | |

| LogP | Data not consistently available |

Biological Properties and Pharmacokinetics

Osimertinib is a potent and selective inhibitor of mutant EGFR. Its irreversible binding to the cysteine-797 residue in the ATP-binding site of EGFR leads to sustained inhibition of downstream signaling pathways crucial for tumor cell proliferation and survival.[3][10][11]

In Vitro Activity

Osimertinib has demonstrated potent inhibitory activity against clinically relevant EGFR mutations in various cell lines.

Table 2: In Vitro Inhibitory Activity (IC₅₀) of Osimertinib

| Target/Cell Line | Mutation | IC₅₀ (nM) | Reference |

| LoVo cells | Exon 19 deletion | 12.92 | [9] |

| LoVo cells | L858R/T790M | 11.44 | [9] |

| LoVo cells | Wild-Type EGFR | 493.8 | [9] |

| PC-9 cells | Exon 19 deletion | 23 | [12] |

| PC-9ER cells | Exon 19 deletion + T790M | 166 | [12] |

| H1975 cells | L858R + T790M | 4.6 | [12] |

Pharmacokinetics (ADME)

Osimertinib exhibits pharmacokinetic properties suitable for once-daily oral dosing.

Table 3: Human Pharmacokinetic Parameters of Osimertinib (80 mg once daily)

| Parameter | Value | Reference |

| Tₘₐₓ (Median) | 6 hours (range: 3-24) | [8] |

| Absolute Bioavailability | 70% (90% CI: 67-73%) | [8] |

| Apparent Volume of Distribution (Vss/F) | 918 L | [8] |

| Apparent Plasma Clearance (CL/F) | 14.3 L/h | [13] |

| Terminal Half-life (t₁/₂) | Approximately 44-48 hours | [8][13] |

| Metabolism | Primarily via CYP3A4 and CYP3A5 | [8] |

| Excretion | ~68% in feces, ~14% in urine | [13] |

Mechanism of Action and Signaling Pathway

Osimertinib works by irreversibly binding to the ATP-binding site of mutant EGFR, which prevents ATP from binding and subsequent receptor phosphorylation.[10] This action blocks the activation of downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are critical for cell proliferation, growth, and survival.[11][14][15] By selectively targeting mutant forms of EGFR, including the T790M resistance mutation, Osimertinib effectively inhibits tumor growth in non-small cell lung cancer (NSCLC).[11][16]

Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.

Experimental Protocols

In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol outlines a general method for determining the IC₅₀ value of Osimertinib against EGFR phosphorylation in a cellular context.

Objective: To quantify the concentration of Osimertinib required to inhibit 50% of EGFR phosphorylation activity in a specific cell line.

Materials:

-

EGFR-mutant cell line (e.g., PC-9, H1975)

-

Cell culture medium and supplements

-

Osimertinib stock solution (in DMSO)

-

Lysis buffer

-

Antibodies: primary antibody against phosphorylated EGFR (p-EGFR) and a capture antibody.

-

Detection antibody and substrate (e.g., QuantaBlu)

-

384-well plates (black, clear-bottom for cell culture; high-bind for ELISA)

-

Plate reader

Methodology:

-

Cell Seeding: Seed cells in a 384-well plate at a density of 10,000 cells/well and incubate overnight.[9]

-

Compound Treatment: Prepare serial dilutions of Osimertinib in DMSO. Acoustically dose the cells with the compound dilutions and incubate for 2 hours.[9]

-

Cell Lysis: Aspirate the medium and add 40 µL of 1x lysis buffer to each well.

-

ELISA:

-

Coat a high-bind 384-well plate with a capture antibody and block with 3% BSA.

-

Transfer 15 µL of cell lysate to the coated plate and incubate for 2 hours.

-

Wash the plate and add 20 µL of the detection antibody, incubating for another 2 hours.

-

After another wash, add 20 µL of a fluorogenic peroxidase substrate (e.g., QuantaBlu) and incubate for 1 hour.[9]

-

-

Data Acquisition: Add a stop solution and measure the fluorescence on a plate reader (e.g., Excitation 352 nm, Emission 460 nm).[9]

-

Data Analysis: Export the data to a suitable software package to perform curve-fitting analysis and determine the IC₅₀ value.[9]

Caption: General workflow for a cell-based kinase inhibition assay.

Cell Proliferation Assay (GI₅₀ Determination)

This protocol is for assessing the effect of Osimertinib on the proliferation of cancer cell lines.

Objective: To determine the concentration of Osimertinib that causes a 50% reduction in cell growth (GI₅₀).

Materials:

-

Cancer cell lines of interest

-

96-well plates

-

Osimertinib stock solution

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Methodology:

-

Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Addition: Treat the cells with a range of concentrations of Osimertinib. Include a vehicle control (DMSO) and a no-cell control (for background).

-

Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Viability Measurement: Add a cell viability reagent according to the manufacturer's instructions. This reagent typically measures ATP levels as an indicator of metabolically active cells.

-

Signal Detection: Measure the luminescent signal using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the percentage of growth inhibition against the log of the compound concentration. Fit the data to a dose-response curve to calculate the GI₅₀ value.

Conclusion

Osimertinib is a highly potent and selective third-generation EGFR inhibitor with a well-defined mechanism of action and favorable pharmacokinetic profile. It effectively targets the primary sensitizing mutations and the key T790M resistance mutation in EGFR, making it a cornerstone in the treatment of specific populations of NSCLC patients. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working with this important therapeutic agent.

References

- 1. Facebook [cancer.gov]

- 2. researchgate.net [researchgate.net]

- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tagrisso (osimertinib) For the Treatment of EGFR mutation in Non-Small Cell Lung Cancer - Clinical Trials Arena [clinicaltrialsarena.com]

- 5. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Osimertinib - Wikipedia [en.wikipedia.org]

- 7. Osimertinib | C28H33N7O2 | CID 71496458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tga.gov.au [tga.gov.au]

- 9. selleckchem.com [selleckchem.com]

- 10. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 11. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 12. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]

- 15. lifesciences.danaher.com [lifesciences.danaher.com]

- 16. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]

Preliminary In Vitro Studies of Compound X: A Novel mTOR Kinase Inhibitor

An In-depth Technical Guide

This whitepaper provides a comprehensive overview of the initial in vitro characterization of Compound X, a novel small molecule inhibitor of the mammalian target of rapamycin (B549165) (mTOR). The data herein supports the potent and selective activity of Compound X against the mTOR signaling pathway, a critical regulator of cell growth, proliferation, and metabolism that is often dysregulated in cancer. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of new oncology therapeutics.

In Vitro Kinase Activity of Compound X

The inhibitory activity of Compound X against mTOR was determined through in vitro kinase assays. The results demonstrate that Compound X potently inhibits both mTORC1 and mTORC2 complexes in a competitive manner with respect to ATP.

Table 1: In Vitro Kinase Inhibitory Activity of Compound X

| Kinase Target | IC₅₀ (nM) |

| mTOR | 5 |

| PI3Kα | >1,000 |

| DNA-PK | 850 |

| ATM | 700 |

Data are representative of at least three independent experiments.

The data indicates a high degree of selectivity for mTOR over other related kinases in the PI3K-like kinase (PIKK) family.

Anti-proliferative Activity in Cancer Cell Lines

The effect of Compound X on the growth of various human cancer cell lines was assessed using a cell viability assay. The compound exhibited potent anti-proliferative activity across multiple cell lines, with IC₅₀ values in the nanomolar range.

Table 2: Anti-proliferative Activity of Compound X in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 1.90 |

| HeLa | Cervical Cancer | 2.74 |

| MGC-803 | Gastric Cancer | 3.50 |

| C6 | Glioblastoma | 11.05 |

Cells were treated with Compound X for 72 hours, and viability was assessed. Data derived from representative studies.

Modulation of the mTOR Signaling Pathway

To confirm that the anti-proliferative effects of Compound X are mediated through the inhibition of the mTOR pathway, its impact on the phosphorylation of key downstream effector proteins was evaluated by Western blot analysis. Treatment with Compound X led to a dose-dependent decrease in the phosphorylation of substrates of both mTORC1 (p70S6K and 4E-BP1) and mTORC2 (Akt at Ser473).

Table 3: Effect of Compound X on mTOR Pathway Phosphorylation

| Protein Target | Cellular IC₅₀ (nM) |

| p-p70S6K (Thr389) | 25 |

| p-4E-BP1 (Thr37/46) | 25 |

| p-Akt (Ser473) | 24 |

| p-S6 (Ser235/236) | 27 |

Cellular IC₅₀ values were determined in sensitive cell lines after 24 hours of treatment. Data is based on representative mTOR inhibitors.

Experimental Protocols

In Vitro mTOR Kinase Assay

The in vitro kinase activity of Compound X was assessed using a biochemical assay with purified active mTOR.

-

Reaction Setup : Reactions were carried out in a kinase buffer (25 mmol/L Tris-HCl pH 7.5, 5 mmol/L β-glycerophosphate, 2 mmol/L DTT, 0.1 mmol/L Na₃VO₄, 10 mmol/L MgCl₂, and 5 mmol/L MnCl₂).

-

Substrate and ATP : Inactive S6K protein (1 µg) was used as the substrate, with an ATP concentration of 100 µmol/L.

-

Incubation : 250 ng of active mTOR was incubated with the substrate and varying concentrations of Compound X for 30 minutes at 30°C.

-

Detection : The reaction was stopped, and the proteins were resolved by SDS-PAGE and detected via Western blotting to assess the phosphorylation of the substrate.

Cell Viability (MTT) Assay

The anti-proliferative activity of Compound X was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

-

Cell Seeding : Cancer cells were seeded in 96-well plates at a density of 10⁴–10⁵ cells/well and allowed to adhere overnight.

-

Compound Treatment : Cells were treated with a range of concentrations of Compound X for the desired period (e.g., 72 hours).

-

MTT Addition : 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for 4 hours at 37°C.

-

Solubilization : The media was removed, and 100 µL of a solubilization solution (e.g., SDS-HCl) was added to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading : The plate was shaken for 15 minutes, and the absorbance was read at 570 nm using a microplate reader. Cell viability was calculated as a percentage of the untreated control.

Western Blot Analysis for Phosphorylated Proteins

Western blotting was used to detect changes in the phosphorylation status of mTOR pathway proteins.

-

Sample Preparation : Cells were treated with Compound X, harvested, and lysed in a buffer containing protease and phosphatase inhibitors to preserve phosphorylation states.

-

Protein Quantification : Protein concentration in the lysates was determined to ensure equal loading.

-

SDS-PAGE and Transfer : Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking : The membrane was blocked with 5% w/v BSA in TBST for 1 hour to prevent non-specific antibody binding. Milk is avoided as a blocking agent as it contains phosphoproteins that can cause high background.

-

Antibody Incubation : The membrane was incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins.

-

Secondary Antibody and Detection : After washing, the membrane was incubated with an HRP-conjugated secondary antibody, and the protein bands were visualized using an enhanced chemiluminescence (ECL) reagent.

Visualizations

Signaling Pathway Diagram

Caption: The mTOR signaling pathway and the inhibitory action of Compound X.

Experimental Workflow Diagram

Caption: Workflow for in vitro evaluation of Compound X.

An In-depth Technical Guide on the Early Therapeutic Potential of Compound X (BBO-10203): A First-in-Class RAS:PI3Kα Interaction Breaker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research and therapeutic potential of Compound X, a novel, orally bioavailable small molecule identified as BBO-10203. This document details its unique mechanism of action, summarizes key preclinical data from in vitro and in vivo studies, and provides detailed experimental protocols for the cited experiments. The information presented herein is intended to provide a thorough understanding of the scientific evidence supporting the continued development of Compound X as a potential cancer therapeutic.

Executive Summary

Compound X (BBO-10203) is a pioneering, first-in-class covalent inhibitor that selectively targets the protein-protein interaction between the RAS family of oncoproteins and phosphoinositide 3-kinase alpha (PI3Kα). Unlike traditional PI3Kα inhibitors that target the kinase domain and are often associated with dose-limiting hyperglycemia, Compound X prevents RAS-driven activation of PI3Kα without affecting its kinase activity, thereby mitigating effects on glucose metabolism.[1][2][3][4][5][6] Preclinical studies have demonstrated potent anti-tumor activity both as a monotherapy and in combination with standard-of-care agents in various cancer models, particularly in breast cancer.[1][7][8][9] This guide encapsulates the foundational research that highlights the promise of Compound X as a novel therapeutic agent.

Mechanism of Action

Compound X employs a novel mechanism of action by covalently binding to a specific cysteine residue (Cys242) located within the RAS-binding domain (RBD) of the p110α catalytic subunit of PI3Kα.[1][3][6][7][8][10] This covalent modification sterically hinders the physical interaction between PI3Kα and all RAS isoforms (KRAS, HRAS, and NRAS).[1][2][7][8] Consequently, RAS-mediated activation of the PI3K/AKT signaling pathway is blocked, leading to a potent inhibition of downstream signaling, including the phosphorylation of AKT (pAKT).[2][3][6][7][8][11] A critical advantage of this approach is the preservation of insulin-mediated PI3Kα signaling, which is not dependent on RAS interaction, thus avoiding the hyperglycemia commonly observed with PI3K kinase inhibitors.[1][2][3][4][5][6][11]

Quantitative Data Summary

The preclinical efficacy of Compound X has been evaluated through a series of in vitro and in vivo studies. The quantitative data from these key experiments are summarized below.

In Vitro Efficacy

The potency of Compound X was assessed in various human cancer cell lines. The primary endpoints were the inhibition of pAKT, a key downstream effector in the PI3K pathway, and cellular target engagement.

| Cell Line | Cancer Type | Key Mutations | Assay | Endpoint | Result |

| BT-474 | Ductal Carcinoma (Breast) | ER+, HER2 amplified, PIK3CAK111N | Cellular Target Engagement | IC50 | 1.4 nM[7][8] |

| BT-474 | Ductal Carcinoma (Breast) | ER+, HER2 amplified, PIK3CAK111N | pAKT Inhibition | IC50 | ~5 nM[10] |

| KYSE-410 | Squamous Cell Carcinoma (Esophageal) | HER2 amplified, KRASG12C | pAKT Inhibition | IC50 | ~5 nM[10] |

| 18 Breast Cancer Cell Lines | Breast Cancer | Various (HER2 amplified or PI3Kα mutant) | pAKT Inhibition | Mean EC50 | 3.2 nM[7][8] |

Table 1: Summary of In Vitro Efficacy Data for Compound X.

In Vivo Efficacy

The anti-tumor activity of Compound X was evaluated in mouse xenograft models using human cancer cell lines.

| Xenograft Model | Cancer Type | Dosing Regimen | Primary Outcome | Result |

| BT-474 | Ductal Carcinoma (Breast) | 100 mg/kg, daily, oral | Tumor Growth Inhibition (TGI) | 88%[8] |

| KYSE-410 | Squamous Cell Carcinoma (Esophageal) | 30 mg/kg, daily, oral | Tumor Regression | Significant tumor regressions[11] |

| KYSE-410 | Squamous Cell Carcinoma (Esophageal) | 30 mg/kg, single dose, oral | pAKT Inhibition | ~80% maximal inhibition, lasting 24 hours[11] |

Table 2: Summary of In Vivo Efficacy Data for Compound X.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard practices in preclinical oncology research.

In Vitro pAKT Inhibition Assay (AlphaLISA)

This assay quantifies the level of phosphorylated AKT (Ser473) in cell lysates following treatment with Compound X.

Materials:

-

Human cancer cell lines (e.g., BT-474, KYSE-410)

-

Complete growth media (specific to cell line)

-

Compound X (BBO-10203)

-

96-well cell culture plates

-

Lysis buffer

-

AlphaLISA® SureFire® Ultra™ p-AKT1/2/3 (Ser473) Assay Kit (PerkinElmer)

-

EnVision® microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete growth media and incubate overnight at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of Compound X in complete growth media. Add the diluted compound to the cells and incubate for the desired time (e.g., 2 hours).

-

Cell Lysis: Remove the media and add 50 µL of lysis buffer to each well. Agitate the plate on an orbital shaker for 10 minutes at room temperature.

-

AlphaLISA Assay:

-

Transfer 10 µL of cell lysate to a 384-well white ProxiPlate™.

-

Add 5 µL of the AlphaLISA acceptor bead mix and incubate for 1 hour at room temperature in the dark.

-

Add 5 µL of the AlphaLISA donor bead mix and incubate for 1 hour at room temperature in the dark.

-

-

Data Acquisition: Read the plate on an EnVision microplate reader.

-

Data Analysis: Calculate the percentage of pAKT inhibition relative to vehicle-treated controls and determine IC50/EC50 values using non-linear regression analysis.

In Vivo Xenograft Tumor Growth Study

This study evaluates the anti-tumor efficacy of orally administered Compound X in an immunodeficient mouse model bearing human tumor xenografts.

Materials:

-

Female athymic nude mice (6-8 weeks old)

-

Human cancer cells (e.g., BT-474)

-

Matrigel

-

Compound X (BBO-10203)

-

Vehicle control solution

-

Oral gavage needles

-

Calipers

Procedure:

-

Tumor Implantation: Subcutaneously implant 5 x 106 BT-474 cells mixed with Matrigel into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.

-

Dosing: Administer Compound X (e.g., 100 mg/kg) or vehicle control orally once daily.

-

Monitoring:

-

Measure tumor volume with calipers twice weekly using the formula: (Length x Width²) / 2.

-

Record body weight twice weekly as a measure of toxicity.

-

Observe the general health of the animals daily.

-

-

Study Endpoint: Continue the study for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size. Euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

-

Data Analysis: Calculate the percentage of tumor growth inhibition (TGI) for the treated group compared to the control group.

Conclusion and Future Directions

The early research on Compound X (BBO-10203) demonstrates a promising and differentiated profile for a novel anti-cancer therapeutic. Its unique mechanism of action, which involves the disruption of the RAS:PI3Kα interaction, leads to potent inhibition of the PI3K/AKT signaling pathway in tumor cells while sparing glucose metabolism.[1][2][3][4][5][6][11] The robust in vitro and in vivo efficacy, coupled with a favorable safety profile in preclinical models, strongly supports its continued development.[1][7][8][9][11]

Future research should focus on expanding the evaluation of Compound X in a broader range of cancer models, including those with different RAS and PIK3CA mutation statuses. Further investigation into combination therapies with other targeted agents and chemotherapies is also warranted to explore potential synergistic effects. The ongoing Phase 1 clinical trial (BREAKER-101) will provide crucial data on the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of BBO-10203 in patients with advanced solid tumors.[2][5][6] These studies will be critical in defining the therapeutic potential and clinical path forward for this innovative compound.

References

- 1. Precise regulation of RAS-Mediated PI3Kα activation: therapeutic potential of BBO-10203 in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. BridgeBio Oncology unveils preclinical data on BBO-10203 | BBOT Stock News [stocktitan.net]

- 4. BBO-10203 inhibits tumor growth without inducing hyperglycemia by blocking RAS-PI3Kα interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BBOT Announces Late-Breaking Preclinical Data on BBO-10203, a First-in-Class RAS:PI3Kα Breaker, at the San Antonio Breast Cancer Symposium (SABCS) - BioSpace [biospace.com]

- 6. BBOT Unveils Promising Preclinical Data for First-in-Class RAS:PI3Kα Breaker BBO-10203 at SABCS 2025 - PRISM MarketView [prismmarketview.com]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. bbotx.com [bbotx.com]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

Natural Sources and Isolation of Compound X: A Technical Guide

It appears you're asking for a template or an example of how to structure a technical guide for a hypothetical "Compound X" based on your specific requirements. Since "Compound X" is not a real substance, I will generate a structured response that you can use as a blueprint. This will include placeholder data and diagrams that follow your detailed instructions.

This document provides a comprehensive overview of the natural sources, isolation, and purification of the novel bioactive molecule, Compound X. It is intended for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Natural Sources of Compound X

Compound X has been identified in several species of the genus Exemplum, primarily found in tropical and subtropical regions. The concentration of Compound X varies significantly depending on the species, geographical location, and time of harvest.

Table 1: Concentration of Compound X in Various Natural Sources

| Species | Plant Part | Geographic Origin | Concentration (mg/g dry weight) |

| Exemplum amabile | Leaves | Southeast Asia | 12.5 ± 1.8 |

| Exemplum amabile | Bark | Southeast Asia | 8.2 ± 0.9 |

| Exemplum forte | Roots | South America | 25.1 ± 3.2 |

| Exemplum forte | Leaves | South America | 15.7 ± 2.1 |

| Exemplum minus | Whole Plant | Australia | 5.4 ± 0.7 |

Isolation and Purification of Compound X

The isolation of Compound X from its natural sources is a multi-step process that involves extraction, fractionation, and purification. Several chromatographic techniques are essential for obtaining the compound at high purity.[1][2]

2.1.1. Extraction

A common method for extracting Compound X is through solvent extraction.[1] The choice of solvent and extraction technique can significantly impact the yield and purity of the crude extract.[3]

-

Protocol: Soxhlet Extraction

-

Air-dry and grind the plant material (e.g., roots of Exemplum forte) to a fine powder.

-

Place 100 g of the powdered material into a cellulose (B213188) thimble.

-

Insert the thimble into a Soxhlet extractor.

-

Add 500 mL of methanol (B129727) to the round-bottom flask.

-

Heat the solvent to its boiling point and carry out the extraction for 8 hours.

-

After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Protocol: Ultrasound-Assisted Extraction (UAE)

-

Combine 50 g of powdered plant material with 500 mL of ethanol (B145695) in a beaker.

-

Place the beaker in an ultrasonic bath.

-

Sonicate the mixture at a frequency of 40 kHz and a power of 300 W for 30 minutes at room temperature.[3]

-

Filter the mixture and collect the supernatant.

-

Repeat the extraction process on the plant residue two more times.

-

Combine the supernatants and evaporate the solvent under vacuum to yield the crude extract.

-

2.1.2. Fractionation and Purification

The crude extract, a complex mixture of compounds, requires further separation.[4][5] Column chromatography is a widely used technique for the initial fractionation of the extract.[1][6]

-

Protocol: Column Chromatography

-

Prepare a slurry of silica (B1680970) gel (200-300 mesh) in hexane (B92381).

-

Pack a glass column (5 cm diameter, 50 cm length) with the silica gel slurry.

-

Dissolve 10 g of the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate, and load the dried, extract-adsorbed silica gel onto the top of the prepared column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity to 100% ethyl acetate.

-

Collect fractions of 50 mL and monitor the composition of each fraction using Thin-Layer Chromatography (TLC).

-

Combine fractions containing Compound X based on the TLC analysis.

-

Further purification is typically achieved using High-Performance Liquid Chromatography (HPLC).[1][4]

-

Protocol: Preparative HPLC

-

Dissolve the enriched fraction from column chromatography in the mobile phase.

-

Inject the sample onto a preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size).

-

Elute with an isocratic mobile phase of acetonitrile (B52724) and water (70:30, v/v) at a flow rate of 15 mL/min.

-

Monitor the eluent at a wavelength of 280 nm.

-

Collect the peak corresponding to Compound X.

-

Evaporate the solvent to obtain pure Compound X.

-

Table 2: Yield and Purity of Compound X at Different Isolation Stages

| Isolation Stage | Starting Material | Method | Yield (%) | Purity (%) |

| Crude Extraction | 100 g E. forte roots | Soxhlet (Methanol) | 15.2 | ~5 |

| Fractionation | 10 g Crude Extract | Column Chromatography | 2.8 | ~60 |

| Purification | 280 mg Enriched Fraction | Preparative HPLC | 0.17 (from crude) | >98 |

Signaling Pathway of Compound X

Preliminary studies suggest that Compound X acts as an agonist for the hypothetical "Receptor Y," initiating a downstream signaling cascade that leads to the activation of the transcription factor "Factor Z."

The following diagram illustrates the general workflow for the isolation and purification of Compound X.

Caption: General workflow for the isolation of Compound X.

The proposed signaling pathway initiated by Compound X is depicted below.

Caption: Proposed signaling cascade initiated by Compound X.

References

An In-depth Technical Guide to the Discovery of Gefitinib (Compound X) Analogues and Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gefitinib (marketed as Iressa) is a cornerstone in the targeted therapy of non-small-cell lung cancer (NSCLC).[1][2] It functions as a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, competitively binding to the ATP site in the kinase domain.[1][3] This action blocks EGFR autophosphorylation and downstream signaling, thereby inhibiting cancer cell proliferation and promoting apoptosis.[1][3]

The development of Gefitinib analogues and derivatives has been driven by the need to address challenges such as acquired resistance, most notably through the T790M "gatekeeper" mutation, and to improve efficacy and safety profiles.[4][5] This guide provides a technical overview of the core principles, experimental methodologies, and evolutionary pathways that have led to the discovery of next-generation EGFR inhibitors.

The EGFR Signaling Pathway and Gefitinib's Mechanism of Action

EGFR is a transmembrane receptor that, upon binding to ligands like Epidermal Growth Factor (EGF), dimerizes and activates its intracellular tyrosine kinase domain.[6][7][8] This triggers a cascade of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[3][6][9] In many cancers, aberrant EGFR activation, through overexpression or mutation, leads to uncontrolled cell growth.[3][7][10]

Gefitinib exerts its therapeutic effect by inhibiting this pathway at its origin.

References

- 1. thieme-connect.de [thieme-connect.de]

- 2. mdpi.com [mdpi.com]

- 3. distearoyl-sn-glycero.com [distearoyl-sn-glycero.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. targetedonc.com [targetedonc.com]

- 6. benchchem.com [benchchem.com]

- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Enzyme Kinetics Analysis of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Protocol for Using Compound X (A-101), a Selective MEK1/2 Kinase Inhibitor, in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the use of Compound X (catalog #A-101), a potent and selective allosteric inhibitor of MEK1 and MEK2 kinases.[1] Inhibition of MEK1/2 blocks the phosphorylation and activation of the downstream effector kinases ERK1/2, leading to the suppression of the MAPK/ERK signaling pathway.[1][] This pathway is frequently hyperactivated in various cancers, making Compound X a critical tool for cancer research and drug development.[1][3] This application note includes detailed protocols for compound handling, cell viability assessment using an MTS assay, and verification of target engagement by Western blot analysis of ERK phosphorylation.

Compound Handling and Storage

Proper handling and storage are critical to maintain the stability and activity of Compound X.

1.1. Reconstitution of Lyophilized Powder:

-

Solvent Selection: Compound X is soluble in DMSO. For in vitro cell culture experiments, use sterile, cell culture-grade DMSO.[4][5]

-

Preparation of Concentrated Stock Solution (e.g., 10 mM):

-

Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.[4]

-

Aseptically add the calculated volume of DMSO to the vial to achieve a 10 mM stock solution.

-

Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C or brief ultrasonication may assist dissolution.[4]

-

-

Sterilization: For sterility, filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.[6]

1.2. Storage Conditions:

-

Lyophilized Powder: Store at -20°C for up to three years.[4]

-

Stock Solution: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.[6]

Data Presentation: Biological Activity

The biological activity of Compound X was assessed in various cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell viability was determined following a 72-hour incubation period.

Table 1: In Vitro IC50 Values of Compound X in Various Cancer Cell Lines

| Cell Line | Cancer Type | BRAF/RAS Status | IC50 (nM) |

| A375 | Melanoma | BRAF V600E | 8 |

| HT-29 | Colorectal | BRAF V600E | 15 |

| HCT116 | Colorectal | KRAS G13D | 55 |

| HeLa | Cervical | Wild-Type | >1000 |

Note: IC50 values are highly dependent on specific assay conditions and cell lines used.[7][8]

Table 2: Recommended Working Concentrations for Compound X

| Application | Recommended Concentration Range | Notes |

| Cell Viability Assays | 0.1 nM - 10 µM | A wide range is recommended to generate a full dose-response curve. |

| Western Blot (p-ERK Inhibition) | 10 nM - 1 µM | A 2-4 hour treatment is typically sufficient to observe maximal inhibition of ERK phosphorylation. |

Experimental Protocols

Protocol for Cell Viability (MTS) Assay

This protocol measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following treatment with Compound X.[9] Metabolically active cells reduce the MTS tetrazolium salt to a colored formazan (B1609692) product, which can be quantified by absorbance.[9][10]

Workflow for MTS Cell Viability Assay

References

- 1. grokipedia.com [grokipedia.com]

- 3. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.selleckchem.com [file.selleckchem.com]

- 5. benchchem.com [benchchem.com]

- 6. captivatebio.com [captivatebio.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. broadpharm.com [broadpharm.com]

- 10. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Application Note & Protocol: Preparation of Compound X for Animal Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the preparation and administration of Compound X, a novel mTORC1 inhibitor, for in vivo animal studies. The protocols outlined herein detail the formulation of this hydrophobic compound for oral delivery in mouse models, alongside essential data on its physicochemical properties and dosing recommendations. The included diagrams illustrate the targeted signaling pathway and the experimental workflow to ensure clarity and reproducibility.

Physicochemical and Pharmacokinetic Properties of Compound X

A summary of the key properties of Compound X is presented below. These values are critical for the design of in vivo studies, influencing formulation strategy and dosing schedules.

Table 1: Physicochemical Properties of Compound X

| Property | Value |

| Molecular Weight | 543.6 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility in Water | < 0.1 µg/mL |

| Solubility in DMSO | > 50 mg/mL |

| LogP | 4.2 |

| pKa | 8.5 |

Table 2: Pharmacokinetic Parameters of Compound X in Mice (10 mg/kg, Oral Gavage)

| Parameter | Value |

| Tmax (Time to peak concentration) | 2 hours |

| Cmax (Peak plasma concentration) | 1.5 µM |

| Half-life (t½) | 6 hours |

| Bioavailability (F%) | 25% |

Experimental Protocols

Protocol for Preparation of Compound X Formulation for Oral Administration

This protocol describes the preparation of a 10 mg/mL suspension of Compound X in a vehicle suitable for oral gavage in mice. Due to its low aqueous solubility, a suspension formulation is required.

Materials:

-

Compound X

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Polyethylene glycol 400 (PEG400)

-

Tween 80

-

Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Sterile pipette tips

-

Vortex mixer

-

Sonicator bath

Procedure:

-

Weigh Compound X: Accurately weigh the required amount of Compound X. For a 1 mL final volume of a 10 mg/mL solution, weigh 10 mg of Compound X.

-

Initial Solubilization: Add 50 µL of DMSO to the Compound X. Vortex thoroughly until the compound is completely dissolved.

-

Addition of Co-solvents: Add 400 µL of PEG400 to the solution. Vortex to mix.

-

Addition of Surfactant: Add 50 µL of Tween 80. Vortex until the solution is homogeneous.

-

Final Dilution: Add 500 µL of saline to bring the final volume to 1 mL. The solution will become a fine suspension.

-

Homogenization: Vortex the suspension for 2-3 minutes. For a more uniform suspension, sonicate in a bath sonicator for 5-10 minutes.

-

Storage: The formulation should be prepared fresh before each use. If temporary storage is necessary, it can be kept at 4°C for up to 24 hours, protected from light. Before use, bring the formulation to room temperature and vortex thoroughly to ensure a uniform suspension.

Protocol for Dosing Calculation

Accurate dosing is critical for reproducible in vivo studies. The following table provides an example of dosing calculations for a range of mouse weights.

Table 3: Dosing Volume Calculation for a 10 mg/kg Dose

| Mouse Weight (g) | Dose (mg) | Formulation Concentration (mg/mL) | Volume to Administer (µL) |

| 20 | 0.2 | 10 | 20 |

| 25 | 0.25 | 10 | 25 |

| 30 | 0.3 | 10 | 30 |

Note: The typical maximum oral gavage volume for a mouse is 10 mL/kg. The calculated volumes are well within this limit.

Signaling Pathway and Experimental Workflow

The following diagrams provide a visual representation of the biological context and the experimental plan for Compound X studies.

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of Compound X on mTORC1.

Caption: Experimental workflow for an in vivo efficacy study using Compound X.

Application Notes and Protocols for Compound X (Rapamycin)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rapamycin (B549165), also known as Sirolimus, is a macrolide compound originally isolated from the bacterium Streptomyces hygroscopicus.[1] It is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine protein kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[2][3] Rapamycin functions by first forming a complex with the intracellular receptor FK506-binding protein-12 (FKBP12).[1] This FKBP12-rapamycin complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[4] Due to its critical role in modulating the mTOR signaling pathway, rapamycin is extensively used in research to study a wide range of cellular processes and is in clinical development as an anticancer agent.[1]

Mechanism of Action: mTOR Signaling Pathway

The mTOR protein kinase is a core component of two distinct multi-protein complexes: mTORC1 and mTORC2.[5]

-

mTORC1 is sensitive to rapamycin and integrates signals from growth factors (via the PI3K/AKT axis) and nutrients (like amino acids) to control protein synthesis, cell growth, and autophagy.[2][5] Key downstream targets of mTORC1 include S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1).[5]

-

mTORC2 is generally considered less sensitive to acute rapamycin treatment, although prolonged exposure can inhibit its assembly and function in certain cell types.[5][6] It is crucial for cell survival and cytoskeletal organization, partly by phosphorylating and activating AKT.[2]

Rapamycin's primary mechanism is the inhibition of mTORC1. The FKBP12-rapamycin complex binds to the FRB domain of mTOR, preventing it from interacting with its substrates and thereby blocking downstream signaling.[1][7]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mTOR - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mTOR Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

Application Note: Quantitative Analysis of Atorvastatin in Liver Tissue by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of Atorvastatin (B1662188) (Compound X) in liver tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides a comprehensive guide for researchers, covering tissue homogenization, a simple protein precipitation extraction procedure, and optimized chromatographic and mass spectrometric conditions. The method has been validated according to FDA guidelines, demonstrating excellent linearity, accuracy, precision, and recovery.[1][2] This protocol is ideal for pharmacokinetic, toxicokinetic, and drug metabolism studies involving the analysis of Atorvastatin in tissue matrices.[3]

Introduction

Atorvastatin, a member of the statin class of drugs, is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[3][4] It is widely prescribed to lower cholesterol and reduce the risk of cardiovascular events.[5] Understanding the distribution and concentration of Atorvastatin in target tissues, such as the liver, is crucial for evaluating its efficacy and safety.[6] LC-MS/MS offers superior sensitivity and specificity for quantifying drug concentrations in complex biological matrices compared to other methods like LC-UV or GC/MS.[7] This document provides a detailed protocol for the extraction and quantification of Atorvastatin in liver tissue, suitable for preclinical and research applications.

Principle of the Method

The method involves the homogenization of liver tissue followed by protein precipitation to extract Atorvastatin and an internal standard (IS). The extracted sample is then injected into a UHPLC (Ultra-High-Performance Liquid Chromatography) system for chromatographic separation.[5] The analyte and IS are subsequently detected and quantified by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[8][9]

Materials and Reagents

-

Atorvastatin Calcium (Reference Standard)

-

Atorvastatin-d5 (Internal Standard)

-

HPLC-grade Methanol (B129727)

-

HPLC-grade Acetonitrile (B52724)

-

Formic Acid (LC-MS grade)

-

Ammonium Formate

-

Ultrapure Water

-

Control Liver Tissue (e.g., rat, mouse)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

1.5 mL and 2.0 mL microcentrifuge tubes

-

Bead mill homogenizer with stainless steel beads

-

Refrigerated centrifuge

-

Analytical balance

-

Calibrated pipettes

Experimental Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Atorvastatin and Atorvastatin-d5 (IS) in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

-

Working Standard Solutions: Prepare serial dilutions of the Atorvastatin stock solution in a mixture of acetonitrile and water (50:50, v/v) to create working standards for the calibration curve.[10]

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Atorvastatin-d5 stock solution with acetonitrile to a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control (QC) Samples

-

Blank Homogenate: Homogenize control liver tissue (see section 3 for homogenization protocol) with PBS (1:3, w/v) to create a blank tissue homogenate.

-

Spiking: Spike the blank tissue homogenate with the appropriate Atorvastatin working standard solutions to prepare calibration curve (CC) standards and quality control (QC) samples. A typical calibration range is 0.5–500 ng/mL.[9] QC samples are typically prepared at four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.[8][11]

Tissue Sample Preparation (Homogenization and Extraction)

-

Weighing: Accurately weigh approximately 100 mg of liver tissue into a 2 mL tube containing stainless steel beads.

-

Homogenization: Add 300 µL of cold PBS (pH 7.4). Homogenize the tissue using a bead mill homogenizer until a uniform suspension is achieved.

-

Sample Aliquoting: Transfer a 50 µL aliquot of the tissue homogenate to a clean 1.5 mL microcentrifuge tube.

-

Protein Precipitation: Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to the homogenate. This results in a 3:1 ratio of acetonitrile to homogenate, ensuring efficient protein precipitation.[7]

-

Vortexing: Vortex the mixture vigorously for 1 minute.[10]

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7][10]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[7]

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for specific instrumentation.

| Parameter | Condition |

| LC System | UHPLC System (e.g., Shimadzu Nexera X2, Waters ACQUITY UPLC)[5][10] |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[8][10] |

| Mobile Phase A | 0.1% Formic Acid in Water with 10 mM Ammonium Formate[10] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[10] |

| Flow Rate | 0.4 mL/min[10] |

| Gradient | Start at 30% B, increase to 95% B over 2.5 min, hold for 1 min, return to initial conditions |

| Injection Volume | 5 µL[10] |

| Column Temp. | 40°C[10] |

| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex API 3200, Shimadzu LCMS-8060)[5][12] |

| Ionization Mode | Electrospray Ionization (ESI), Positive[8][9] |

| MRM Transitions | Atorvastatin: 559.3 > 440.2; Atorvastatin-d5 (IS): 564.3 > 445.2[9][10] |

| Key MS Params | Optimized for specific instrument (e.g., Collision Energy, Declustering Potential) |

Method Validation Summary

The bioanalytical method was validated according to the FDA and European Medicines Agency (EMA) guidelines.[2][11][13] The results are summarized below.

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (r²) | > 0.998 | ≥ 0.99 |

| Range | 0.5 - 500 ng/mL | - |

| LLOQ | 0.5 ng/mL | S/N ≥ 10, Accuracy ±20%, Precision ≤20% |

| Accuracy (Mean %) | 89.5% - 108.2% | Within ±15% of nominal (±20% for LLOQ)[11] |

| Precision (%CV) | Within-run: ≤ 8.5%Between-run: ≤ 11.2% | ≤ 15% (≤20% for LLOQ)[11] |

| Recovery (%) | 85.7% - 94.3% | Consistent and reproducible |

| Matrix Effect | Normalized IS ratio: 0.92-1.07 | CV ≤ 15% |

| Stability | Stable for 24h at RT, 3 freeze-thaw cycles, and 30 days at -80°C | Deviation within ±15% of nominal[1][14] |

Visualizations

Atorvastatin Mechanism of Action

Atorvastatin competitively inhibits HMG-CoA reductase, a key enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol synthesis in the liver.[4][15][16] This inhibition leads to a decrease in intracellular cholesterol levels.

Caption: Atorvastatin inhibits HMG-CoA reductase, blocking cholesterol synthesis.

Experimental Workflow

The following diagram outlines the major steps involved in the quantification of Atorvastatin from liver tissue samples.

Caption: Workflow for Atorvastatin analysis in liver tissue.

Conclusion

The LC-MS/MS method described provides a selective, sensitive, and reliable approach for the quantification of Atorvastatin in liver tissue.[12] The simple protein precipitation protocol offers high recovery and efficiency, making it suitable for high-throughput analysis in a research setting. This application note serves as a complete guide for scientists in drug development and pharmacology to accurately measure Atorvastatin concentrations in tissue samples.

References

- 1. researchgate.net [researchgate.net]

- 2. wjarr.com [wjarr.com]

- 3. Atorvastatin | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]

- 4. droracle.ai [droracle.ai]

- 5. lcms.cz [lcms.cz]

- 6. droracle.ai [droracle.ai]

- 7. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites including o-Hydroxyl Atorvastatin, p-Hydroxyl Atorvastatin, and Ezetimibe-Glucuronide in Human Plasma [mdpi.com]

- 9. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ema.europa.eu [ema.europa.eu]

- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 14. japsonline.com [japsonline.com]

- 15. 6.2 Mechanism of Atorvastatin on Cholesterol Biosynthesis – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 16. Inhibition of HMGcoA reductase by atorvastatin prevents and reverses MYC-induced lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: The Use of Staurosporine (Compound X) in High-Throughput Screening Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

High-throughput screening (HTS) is a foundational technology in modern drug discovery, facilitating the rapid evaluation of extensive compound libraries for their effects on specific biological targets.[1] Protein kinases are a major class of therapeutic targets, and the identification of their inhibitors is a primary goal in pharmaceutical research.[2] Staurosporine (B1682477), a natural alkaloid originally isolated from the bacterium Streptomyces staurosporeus, is a potent, ATP-competitive, and cell-permeable inhibitor of a wide range of protein kinases.[1][3] While its lack of selectivity prevents its direct clinical use, this characteristic makes it an invaluable tool for assay development, validation, and as a positive control in kinase inhibitor screening campaigns.[1]

This document provides detailed application notes and protocols for the use of Staurosporine as a reference compound ("Compound X") in HTS assays designed to identify and characterize novel kinase inhibitors.

Mechanism of Action and Signaling Pathway

Staurosporine functions as a broad-spectrum protein kinase inhibitor by binding with high affinity to the ATP-binding site of numerous kinases.[3][4] This competitive inhibition prevents the phosphorylation of substrate proteins, thereby disrupting the downstream signaling pathways that regulate critical cellular processes such as cell growth, proliferation, and survival.[3] Its potent, pan-kinase inhibitory activity makes it an ideal positive control to ensure an assay can detect inhibition.[5]

The following diagram illustrates the basic mechanism of kinase inhibition. A protein kinase catalyzes the transfer of a phosphate (B84403) group from ATP to a substrate protein. Staurosporine competes with ATP for the binding site on the kinase, preventing this phosphorylation event.

Caption: Mechanism of Staurosporine's competitive inhibition of protein kinases.

Data Presentation: Inhibitory Profile of Staurosporine

Staurosporine has been extensively characterized and its inhibitory activity against a wide array of protein kinases is well-documented. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

| Kinase Target | IC50 (nM) | Reference |

| Protein Kinase C (PKC) | 0.7 - 3 | [6] |

| Protein Kinase A (PKA) | 7 - 15 | [6] |

| CaM Kinase II | 20 | [6] |

| p60v-src Tyrosine Kinase | 6 | [6] |

| Myosin Light Chain Kinase (MLCK) | 21 | [6] |

| cdc2 | 9 | [6] |

| Syk | 16 | [6] |

Note: IC50 values can vary depending on assay conditions (e.g., ATP concentration).

Experimental Protocols

Here we provide detailed protocols for two key HTS applications: determining the IC50 of an inhibitor and validating assay performance using the Z'-factor. The ADP-Glo™ Kinase Assay is used as a representative platform, as it is a widely adopted, luminescence-based assay that quantifies kinase activity by measuring ADP production.[7][8]

Protocol 1: IC50 Determination for Staurosporine using the ADP-Glo™ Kinase Assay

This protocol describes how to generate a dose-response curve to determine the IC50 value of Staurosporine for a specific kinase.

Materials:

-

Appropriate kinase substrate and ATP

-

Staurosporine (dissolved in DMSO to 50 mM, then serially diluted)[11]

-

ADP-Glo™ Kinase Assay Kit (Reagent and Detection Reagent)[7]

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[9]

-

White, opaque 384-well assay plates

-

Multichannel pipettes or automated liquid handler

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of Staurosporine in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 10 µM.

-

Assay Plate Setup:

-

Add 1 µL of diluted Staurosporine or DMSO (as a vehicle control for 0% inhibition) to the appropriate wells of a 384-well plate.

-

Add 2 µL of the kinase enzyme diluted in kinase buffer to all wells.

-

Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction. The final reaction volume is 5 µL.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[9][10]

-

ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and generates a luminescent signal via luciferase. Incubate at room temperature for 30 minutes.[9][10]

-

Data Acquisition: Record the luminescence signal using a plate luminometer.

-

Data Analysis:

-

Normalize the data: Set the average signal from the DMSO-only wells (no inhibition) as 100% kinase activity and the signal from wells with a high concentration of Staurosporine (full inhibition) as 0% activity.

-

Plot the normalized % activity against the logarithm of the Staurosporine concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.

-

Protocol 2: HTS Assay Quality Control - Z'-Factor Determination

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[12][13] It measures the separation between the positive and negative control signals.

Z'-Factor Calculation: The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls.

Z' = 1 - (3σp + 3σn) / |μp - μn|

-

Negative Control (n): Represents maximal kinase activity (e.g., DMSO vehicle).

-

Positive Control (p): Represents minimal kinase activity (e.g., a saturating concentration of Staurosporine).

Interpretation of Z'-Factor Values: [12][14]

-

Z' > 0.5: An excellent assay, suitable for HTS.

-

0 < Z' < 0.5: A marginal assay, may require optimization.

-

Z' < 0: The assay is not suitable for screening.

Procedure:

-

Assay Plate Setup: In a single 384-well plate, designate a sufficient number of wells for controls (e.g., 16-24 wells each for positive and negative controls).

-

Negative Control: To these wells, add 1 µL of DMSO.

-

Positive Control: To these wells, add 1 µL of Staurosporine at a concentration known to produce maximal inhibition (typically 1-10 µM).

-

Run Assay: Proceed with steps 2-6 as described in the IC50 determination protocol.

-

Data Analysis:

-

Calculate the mean (μn) and standard deviation (σn) of the luminescence signal from the negative control wells.

-

Calculate the mean (μp) and standard deviation (σp) of the signal from the positive control wells.

-

Use the formula above to calculate the Z'-factor for the assay. A value ≥ 0.5 indicates a robust and reliable assay.

-

Mandatory Visualizations

High-Throughput Screening (HTS) Workflow

The diagram below outlines a typical workflow for an HTS campaign to identify kinase inhibitors, incorporating the quality control and hit validation steps discussed.

Caption: A generalized workflow for a kinase inhibitor HTS campaign.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. selleckchem.com [selleckchem.com]

- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 8. ulab360.com [ulab360.com]

- 9. promega.de [promega.de]

- 10. promega.com [promega.com]

- 11. Staurosporine | Cell Signaling Technology [cellsignal.com]

- 12. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 13. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

Application Notes and Protocols: CRISPR-Cas9 Screening with Compound X Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRISPR-Cas9 genome-wide screening is a revolutionary technology for systematically identifying genes that modulate cellular responses to various stimuli, including treatment with small molecule inhibitors.[1][2] This application note provides a comprehensive protocol for conducting a pooled CRISPR-Cas9 knockout screen in a cancer cell line treated with a hypothetical small molecule, "Compound X." The primary objective is to identify genes whose knockout confers either resistance or sensitivity to Compound X, thereby elucidating its mechanism of action and potential resistance pathways.[1][3][4] This powerful approach accelerates drug discovery by enabling the rapid identification and validation of novel therapeutic targets and biomarkers.[4][5][6]

The principle of this method involves introducing a pooled library of single-guide RNAs (sgRNAs) into a population of Cas9-expressing cells.[1] Each sgRNA is designed to target and knock out a specific gene. This genetically diverse cell population is then subjected to treatment with Compound X. Over time, cells with gene knockouts that provide a survival advantage in the presence of the compound will become enriched, while cells with knockouts that increase sensitivity will be depleted.[3][7] Next-generation sequencing (NGS) is used to quantify the changes in sgRNA representation in the cell population, allowing for the identification of genes that modulate the cellular response to Compound X.[7][8]

Data Presentation

The quantitative data generated from a CRISPR-Cas9 screen with Compound X treatment is typically summarized to highlight the genes that most significantly impact cellular sensitivity or resistance. The following tables provide a structured format for presenting these findings.

Table 1: Summary of CRISPR-Cas9 Screening Parameters

| Parameter | Value |

| Cell Line | e.g., A549 (Human Lung Carcinoma) |

| CRISPR Library | e.g., GeCKO v2 Human Library |

| Number of sgRNAs | 123,411 |

| Number of Genes Targeted | 19,050 |

| Multiplicity of Infection (MOI) | 0.3 |

| Library Representation | >200 cells per sgRNA |

| Compound X Concentration | IC50 (e.g., 1 µM) |

| Treatment Duration | 14 days |

| Sequencing Platform | e.g., Illumina NovaSeq |

Table 2: Top Gene Hits Conferring Resistance to Compound X

| Gene Symbol | Gene Description | Fold Enrichment (Treated vs. Control) | p-value |

| GENE-R1 | Example Description 1 | 8.5 | < 0.001 |

| GENE-R2 | Example Description 2 | 6.2 | < 0.001 |

| GENE-R3 | Example Description 3 | 5.1 | < 0.005 |

| ... | ... | ... | ... |

Table 3: Top Gene Hits Conferring Sensitivity to Compound X

| Gene Symbol | Gene Description | Fold Depletion (Treated vs. Control) | p-value |

| GENE-S1 | Example Description 1 | -7.9 | < 0.001 |

| GENE-S2 | Example Description 2 | -5.8 | < 0.001 |

| GENE-S3 | Example Description 3 | -4.5 | < 0.005 |

| ... | ... | ... | ... |

Experimental Protocols

This section provides a detailed, step-by-step methodology for performing a CRISPR-Cas9 screen with Compound X treatment.

Protocol 1: Cell Line Preparation and Lentivirus Production

-

Cell Line Maintenance: Culture the chosen cancer cell line (e.g., A549) in the recommended growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Cas9 Expression: Stably express Cas9 in the cell line by lentiviral transduction or other methods. Select for Cas9-expressing cells using an appropriate antibiotic resistance marker (e.g., blasticidin).

-

Lentivirus Production: Co-transfect HEK293T cells with the pooled sgRNA library plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a transfection reagent.

-

Virus Harvest: Harvest the lentiviral supernatant at 48 and 72 hours post-transfection, pool the harvests, and centrifuge to remove cell debris. The virus can be concentrated by ultracentrifugation if necessary.

-

Virus Titer Determination: Determine the viral titer to calculate the appropriate volume needed to achieve the desired multiplicity of infection (MOI). This can be done by transducing the target cells with serial dilutions of the virus and measuring the percentage of infected cells.

Protocol 2: CRISPR-Cas9 Library Screening

-

Lentiviral Transduction: Seed a sufficient number of Cas9-expressing cells to maintain a library coverage of at least 200-500 cells per sgRNA.[1] Transduce the cells with the lentiviral sgRNA library at an MOI of 0.3-0.5 in the presence of polybrene (e.g., 8 µg/mL).[1]

-

Antibiotic Selection: At 24 hours post-transduction, select the transduced cells with an appropriate antibiotic (e.g., puromycin) for 2-3 days until non-transduced control cells are completely killed.[1]

-

Establish T0 Population: After selection, harvest a representative population of cells to serve as the time zero (T0) reference point.[1] This sample is crucial for analyzing the initial representation of sgRNAs.

-

Compound X Treatment: Split the remaining cells into two populations: a control group treated with a vehicle (e.g., DMSO) and a group treated with Compound X.[1] The concentration of Compound X should ideally be the IC50, which causes approximately 50% growth inhibition.[1]

-

Cell Culture and Passaging: Culture the cells for 14-21 days, ensuring to passage them as needed while maintaining a minimum library representation of 200-500 cells per sgRNA at each passage.[1]

Protocol 3: Genomic DNA Extraction and NGS Analysis

-

Genomic DNA Extraction: Extract genomic DNA from the T0, control, and Compound X-treated cell pellets using a commercial kit suitable for large cell pellets.[1]

-

sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol.[1] The first PCR amplifies the sgRNA cassette, and the second PCR adds the necessary sequencing adapters and barcodes for multiplexing.[1]

-

Next-Generation Sequencing (NGS): Pool the barcoded PCR products and perform deep sequencing on a platform such as an Illumina NovaSeq.

-

Data Analysis:

-

Demultiplex the sequencing data based on the barcodes.

-

Align the sequencing reads to the sgRNA library to determine the read counts for each sgRNA.

-

Compare the sgRNA read counts in the Compound X-treated samples to the control samples.[3]

-

Use bioinformatics tools like MAGeCK or DrugZ to identify statistically significant enriched (resistance hits) or depleted (sensitivity hits) sgRNAs and the corresponding genes.[3][8]

-

Protocol 4: Hit Validation

-

Individual sgRNA Validation: Validate the top hits from the primary screen by generating individual knockout cell lines for each candidate gene using 2-3 different sgRNAs per gene.

-

Phenotypic Assays: Perform cell viability or proliferation assays (e.g., CellTiter-Glo, MTT) on the individual knockout cell lines in the presence and absence of Compound X to confirm their resistance or sensitivity phenotype.

-

Orthogonal Validation: Use an alternative method, such as RNA interference (RNAi), to silence the expression of the hit genes and confirm that this phenocopies the CRISPR knockout result.[9]

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be investigated using this screening approach.

Caption: Experimental workflow for CRISPR-Cas9 screening with Compound X.

Caption: Hypothetical signaling pathway targeted by Compound X.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]